molecular formula C7H5BrCl2 B1287743 5-Bromo-2,4-dichlorotoluene CAS No. 85072-41-9

5-Bromo-2,4-dichlorotoluene

Cat. No.: B1287743
CAS No.: 85072-41-9
M. Wt: 239.92 g/mol
InChI Key: RPNSANITIQULLF-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorotoluene (5-Br-2,4-DCT) is an organic compound that is widely used in scientific research and laboratory experiments. It is a halogenated aromatic hydrocarbon that has a wide range of applications in various fields, including chemistry, biology, and pharmacology. 5-Br-2,4-DCT is a versatile compound that can be used for both synthetic and analytical purposes. Its unique physical and chemical properties make it an ideal choice for a variety of laboratory applications.

Scientific Research Applications

Synthetic Pathways and Catalytic Reactions

5-Bromo-2,4-dichlorotoluene serves as a precursor in various synthetic pathways, contributing to the synthesis of complex organic compounds. For instance, the substance has been utilized in studies exploring the regioselective displacement reaction with ammonia, yielding bromo-chloro-substituted pyrimidines. Such reactions underscore the compound's role in facilitating the synthesis of potentially biologically active molecules. Moreover, palladium-catalyzed amination processes demonstrate its utility in selective functionalization, enabling the construction of compounds with specific chemical properties. These synthetic applications highlight the compound's versatility and importance in organic chemistry research, particularly in the development of novel materials and pharmaceuticals (Doulah et al., 2014).

Photoreaction Mechanisms

The study of photoreaction mechanisms involving halogenated compounds has revealed insights into the behavior of this compound under light exposure. Research in this area focuses on understanding the photodegradation processes and the formation of photoproducts, which is crucial for assessing the environmental impact of such compounds. Investigations into low-temperature matrix-isolation infrared spectroscopy have provided valuable data on the photoreactivity of halogenated aromatics, contributing to a deeper understanding of their stability and transformation in various conditions (Akai et al., 2002).

Spectroscopic Analysis and Structural Studies

Spectroscopic methods, including FT-IR and FT-Raman spectroscopy, have been employed to elucidate the molecular structure and vibrational characteristics of this compound. These studies provide critical insights into the electronic and geometric configurations of the molecule, facilitating the prediction of its reactivity and interactions. Natural bond orbital (NBO) analysis and NMR studies further augment our understanding of the compound's electronic structure and its implications for chemical behavior and reactivity (Karunakaran & Balachandran, 2012).

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichlorotoluene is not well-documented .

Safety and Hazards

5-Bromo-2,4-dichlorotoluene is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNSANITIQULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607495
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-41-9
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 parts of 2,4-dichlorotoluene (b.p.=198° to 200° C.) and 10 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel. 397 parts of bromine was added dropwisely at 30° to 40° C. over a period of 5 hours. The reaction liquid was washed with warm water followed by separating the water layer, and then the oil layer was cooled. The separated crystals were filtered off, recrystallized from methanol to obtain 295 parts of 2,4-dichloro-5-bromotoluene having a melting point of 82.5° to 84.0° C.
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